REACTION_CXSMILES
|
C([S:8][CH2:9][C:10]([CH2:16][S:17]CC1C=CC=CC=1)([CH2:13][CH2:14][CH3:15])[CH2:11][OH:12])C1C=CC=CC=1.N.[Na].[Cl-].[NH4+]>C(OCC)C.CO>[OH:12][CH2:11][C:10]([CH2:13][CH2:14][CH3:15])([CH2:16][SH:17])[CH2:9][SH:8] |f:3.4,^1:25|
|
Name
|
2,2-Di-(benzylthiomethyl)pentan-1-ol
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SCC(CO)(CCC)CSCC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at -70°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at -70° for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°
|
Type
|
CUSTOM
|
Details
|
to destroy excess sodium
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal extracts were dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CS)(CS)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |